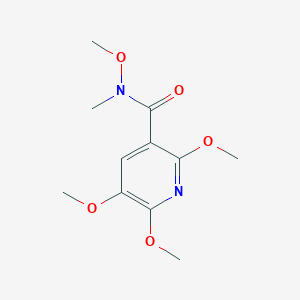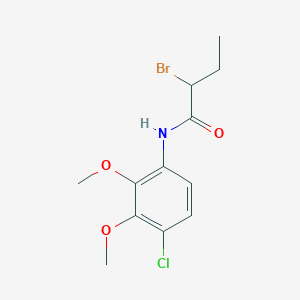
(五氟苯基)丙二腈
描述
(Pentafluorophenyl)propanedinitrile is a chemical compound with the molecular formula C9H2F10N2. It is a colorless solid that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is also known by its IUPAC name, 2-(perfluorophenyl)malononitrile .
科学研究应用
(Pentafluorophenyl)propanedinitrile is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in drug synthesis.
Medicine: Research into its derivatives includes potential pharmaceutical applications, although specific drugs based on this compound are still under investigation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
生化分析
Biochemical Properties
(Pentafluorophenyl)propanedinitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their catalytic activity. For instance, (Pentafluorophenyl)propanedinitrile has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions .
Cellular Effects
The effects of (Pentafluorophenyl)propanedinitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (Pentafluorophenyl)propanedinitrile has been observed to modulate signaling pathways involved in cell growth and differentiation, leading to altered gene expression patterns. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, (Pentafluorophenyl)propanedinitrile exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. One of the primary mechanisms involves enzyme inhibition, where (Pentafluorophenyl)propanedinitrile binds to the active site of an enzyme, blocking substrate access and preventing the catalytic reaction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of (Pentafluorophenyl)propanedinitrile can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (Pentafluorophenyl)propanedinitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to (Pentafluorophenyl)propanedinitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (Pentafluorophenyl)propanedinitrile vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level must be reached before observable effects occur . High doses of (Pentafluorophenyl)propanedinitrile have been associated with toxicity, including liver damage and alterations in metabolic function .
Metabolic Pathways
(Pentafluorophenyl)propanedinitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the flow of metabolites through different pathways . For example, (Pentafluorophenyl)propanedinitrile has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in decreased glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (Pentafluorophenyl)propanedinitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, (Pentafluorophenyl)propanedinitrile can be transported into cells via specific membrane transporters, where it may accumulate in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of (Pentafluorophenyl)propanedinitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (Pentafluorophenyl)propanedinitrile may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
准备方法
The synthesis of (Pentafluorophenyl)propanedinitrile typically involves the reaction of pentafluorobenzene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
(Pentafluorophenyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nitrile groups can be reduced to amines under appropriate conditions.
Coupling Reactions: It can form esters and amides through coupling reactions with appropriate reagents.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and coupling agents such as dicyclohexylcarbodiimide (DCC) . Major products formed from these reactions include substituted derivatives and reduced amine forms.
作用机制
The mechanism of action of (Pentafluorophenyl)propanedinitrile involves its interaction with various molecular targets, depending on its application. In organic synthesis, its electron-withdrawing pentafluorophenyl group influences reactivity and stability, facilitating specific reactions . In biological contexts, its derivatives may interact with enzymes or receptors, although detailed pathways are still under research .
相似化合物的比较
Similar compounds to (Pentafluorophenyl)propanedinitrile include other perfluorinated aromatic nitriles and malononitrile derivatives. These compounds share similar reactivity patterns due to the presence of electron-withdrawing groups. (Pentafluorophenyl)propanedinitrile is unique in its combination of the pentafluorophenyl group with the malononitrile moiety, providing distinct reactivity and stability advantages .
Some similar compounds include:
- Pentafluorobenzonitrile
- Trifluoromethylbenzonitrile
- Perfluorophenylacetonitrile
These compounds are used in similar applications but may differ in their specific reactivity and properties.
属性
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF5N2/c10-5-4(3(1-15)2-16)6(11)8(13)9(14)7(5)12/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSZJVBSCFEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70825388 | |
| Record name | (Pentafluorophenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-38-0 | |
| Record name | (Pentafluorophenyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)



![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)

![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)


